薰衣草乙酸酯

描述

(+/-)-Lavandulyl acetate analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Lavandulyl acetate is a natural product found in Alpinia galanga and Lavandula angustifolia with data available.

科学研究应用

药用和制药应用

薰衣草乙酸酯,作为薰衣草精油的成分之一,因其在传统和补充医学中的潜在用途而得到研究。 该化合物表现出可能有助于薰衣草油的抗菌和抗炎作用的特性 . 研究还探讨了它在芳香疗法中的作用,据信它有助于放松和缓解压力。

食品保鲜

在食品行业,薰衣草乙酸酯因其抗菌特性而受到评价,这些特性可能对食品保鲜有益。 它抑制某些细菌和真菌生长的能力表明了它在延长食品保质期方面的潜在应用 .

化妆品行业

化妆品行业重视薰衣草乙酸酯的宜人香气和潜在的皮肤益处。 它用于面霜、乳液和香水的配方中。 该化合物的抗氧化特性可能也有助于皮肤健康,因为它可以抵御自由基损伤 .

香料配方

薰衣草乙酸酯散发出花香和草本香气,使其成为香料配方中的热门选择。 它经常用于香水、古龙水和其他香味产品,以提供舒缓和安抚的香气 .

杀虫产品

该化合物已被确定为其在杀虫产品中的潜在用途。 它对某些昆虫的驱虫特性可以用于开发天然害虫防治解决方案 .

芳香疗法

在芳香疗法中,薰衣草乙酸酯因其放松和提升情绪的特性而受到赞赏。 它被用于旨在促进平静和缓解焦虑症状的精油混合物中 .

植物疗法

薰衣草乙酸酯也因其在植物疗法中的应用而受到研究,植物疗法涉及使用植物提取物进行治疗目的。 它的生物活性可以用于创造针对各种健康状况的天然疗法 .

替代医学

作用机制

Lavandulyl acetate is a component of lavender oil and is known for its potential biological activities. This article will delve into the mechanism of action of Lavandulyl acetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Lavandulyl acetate has been found to exhibit larvicidal activity against malaria mosquitoes . .

Mode of Action

It is known that lavandulyl acetate interacts with its targets, leading to changes in their biological functions

Biochemical Pathways

Lavandulyl acetate is a monoterpenoid, which are secondary metabolites synthesized through the mevalonate (MVA) pathway . The MVA pathway occurs in the cytosol and peroxisomes, producing a variety of terpenes . The first step of the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the second by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .

Pharmacokinetics

A study on linalool, a principal active ingredient in lavender essential oil, has developed a method for characterizing its oral pharmacokinetics in humans . Similar studies on Lavandulyl acetate could provide insights into its ADME properties and their impact on bioavailability.

Result of Action

Its larvicidal activity suggests that it may induce changes in the biological functions of its targets, leading to their death

Action Environment

The action, efficacy, and stability of Lavandulyl acetate can be influenced by various environmental factors. For instance, the composition of lavender essential oil, including the content of Lavandulyl acetate, can vary depending on the geographical area, occurrence, and morphogenetic factors

生化分析

Biochemical Properties

Lavandulyl acetate is a monoterpenoid, a class of terpenes that consists of two isoprene units . It is involved in the biosynthesis of other complex isoprenoids

Cellular Effects

It has been suggested that Lavandulyl acetate, like other components of lavender oil, may have potential effects on various types of cells

Molecular Mechanism

It is known to be involved in the biosynthesis of other complex isoprenoids

Temporal Effects in Laboratory Settings

It has been observed that the volatile compounds in lavender, including Lavandulyl acetate, show a regular change over time with sequential and successive blossoms .

Metabolic Pathways

Lavandulyl acetate is part of the monoterpenoid biosynthesis pathway, which is a subset of the larger terpenoid backbone biosynthesis pathway . It is synthesized from geranyl diphosphate (GPP), a common precursor in the biosynthesis of monoterpenes .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis of monoterpenes like Lavandulyl acetate are located in the plastids

属性

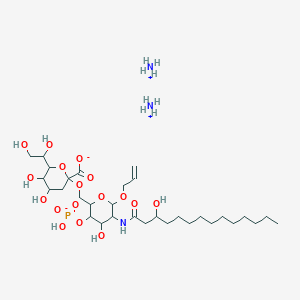

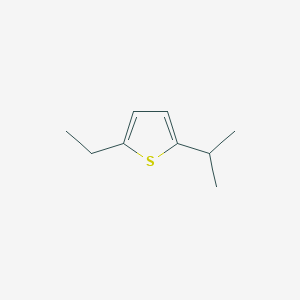

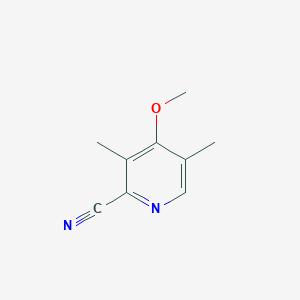

IUPAC Name |

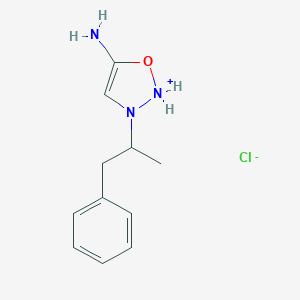

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904865 | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25905-14-0, 20777-39-3 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)